7-methoxy-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
7-Methoxy-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with a methoxy group at position 7 and a piperidin-4-ylmethyl group at position 2. The piperidine ring is further modified by a (oxan-3-yl)methyl substituent, introducing a tetrahydropyran (oxane) moiety.
Properties
IUPAC Name |
7-methoxy-3-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-26-18-4-5-19-20(11-18)22-15-24(21(19)25)13-16-6-8-23(9-7-16)12-17-3-2-10-27-14-17/h4-5,11,15-17H,2-3,6-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGOOQOSMAUKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4CCCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methoxy-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative that has attracted attention due to its potential biological activities. Quinazolinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This compound's unique structure, featuring a methoxy group and a piperidine moiety, suggests significant interactions with various biological targets.
Structural Features
The molecular formula of this compound is with a molecular weight of approximately 335.43 g/mol. Its structure includes:
- Quinazolinone core : Provides the framework for biological activity.
- Methoxy group : Enhances solubility and bioavailability.
- Piperidine moiety : Potentially interacts with neurotransmitter receptors.
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate neurotransmitter receptors, impacting neurological pathways.
Anticancer Activity
Research indicates that quinazolinone derivatives possess significant anticancer properties. For example:
- Compounds similar to 7-methoxy derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) with IC50 values below 10 μM .
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | <10 |
| Compound B | A549 | <10 |
| Compound C | HCT116 | <10 |
Antimicrobial Activity
The antimicrobial potential of quinazolinones has also been documented. In studies involving various bacterial strains, including Escherichia coli and Staphylococcus aureus, moderate to strong activity was observed .
Table 2: Antimicrobial Screening Results
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound D | E. coli | Moderate |
| Compound E | S. aureus | Strong |
| Compound F | C. albicans | Moderate |
Case Studies
Several studies have explored the biological activity of quinazolinone derivatives, including 7-methoxy compounds:
- Zhang et al. Study : This study evaluated a series of quinazoline-piperazine hybrids against multiple cancer cell lines, revealing promising anticancer activity .
- Antimicrobial Evaluation : Another investigation reported on the synthesis and antimicrobial testing of quinazolinone derivatives, indicating significant inhibition against pathogenic bacteria .
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities, making it a candidate for drug development. Some of its notable properties include:
- Anticancer Activity : Preliminary studies suggest that compounds similar to 7-methoxy-3-(oxan-3-yl)methyl derivatives may inhibit specific kinases involved in cancer progression, particularly c-KIT mutations associated with gastrointestinal stromal tumors (GIST) .
- Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Synthetic Pathways
The synthesis of 7-methoxy-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves multiple steps:
- Formation of the Quinazolinone Core : The base structure is synthesized through cyclization reactions involving appropriate precursors.
- Piperidine and Oxan Integration : The introduction of the piperidine ring and oxan group is achieved via alkylation reactions under basic conditions.
- Final Modifications : The final compound is purified through crystallization or chromatography techniques.
Case Studies and Research Findings
Several studies have explored the applications of 7-methoxy derivatives in pharmacology:
- Inhibition of c-KIT Kinase : A study demonstrated that derivatives of quinazolinones could effectively inhibit c-KIT kinase activity in vitro, suggesting their potential as targeted therapies for GIST .
- Neuroprotective Studies : Another research project highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, indicating their potential use in treating conditions like Alzheimer’s disease .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds show favorable absorption and distribution characteristics, which are critical for therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical profiles of quinazolinone derivatives are highly dependent on substituents attached to the piperidine ring. Below is a comparative analysis of key analogs:
Structural and Physicochemical Comparison
Preparation Methods
Nimentovsky Method for Quinazolin-4-One Synthesis
The Nimentovsky method remains foundational for constructing the 3,4-dihydroquinazolin-4-one scaffold. As demonstrated in Bio-conferences (2024) , heating o-aminobenzoic acid 46 with formamide at 130–135°C for 2 hours yields quinazolin-4-one 48 in 96% efficiency. This one-pot dehydrogenation eliminates two water molecules, forming the bicyclic structure. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 130–135°C | <100°C: <50% yield |
| Molar Ratio (Acid:Formamide) | 1:4 | Lower ratios stall cyclization |
| Reaction Time | 2 hours | Prolonged heating degrades product |
Microwave irradiation (30 min, 150 W) with DMAP catalysis enhances this process, achieving 82–91% yields for N-substituted variants.
Organocatalytic Annulation Strategies
Frontiers in Chemistry (2022) highlights DABCO-mediated annulation using DMSO as a carbonyl source. Under microwave conditions, 2-aminobenzamide 4 reacts with K₂S₂O₈ to form a sulfenium ion intermediate, which undergoes intramolecular cyclization (Scheme 11). This method avoids transition metals but requires stringent control of electron-withdrawing substituents (e.g., nitro groups decompose under these conditions).
Regioselective Introduction of the 7-Methoxy Group
Direct Methylation of Quinazolinone Intermediates
Methylation at the 7-position is achieved via nucleophilic substitution or Friedel-Crafts alkylation. Bio-conferences (2024) details the reaction of quinazolin-4-one with methyl iodide (1:1 molar ratio) in DMFA at 85–90°C for 4 hours, yielding 3-methylquinazolin-4-one in 82% yield. For 7-methoxy derivatives, pre-functionalization of the benzene ring is critical:
-
Nitration and Reduction : Iso-vanillin (4-hydroxy-3-methoxybenzaldehyde) is nitrated to introduce a nitro group at C6, followed by hydrogenation (1 atm H₂, Pd/C) to yield 6-hydroxy-7-methoxy intermediates.
-
Selective Protection : Benzyl or TBS groups protect the 6-hydroxy group before methoxy introduction via methyl iodide/K₂CO₃.
Oxidative Coupling with Methoxy Sources
Frontiers in Chemistry (2022) reports DMSO as a methylene donor in the presence of K₂S₂O₈, enabling methoxy group installation during annulation (Scheme 11). This method circumvents pre-functionalization but is limited to electron-rich substrates.
Synthesis of the Piperidine-Oxane Substituent
Preparation of 1-[(Oxan-3-yl)Methyl]Piperidin-4-yl Methanol
The sidechain requires sequential functionalization:
-
Piperidine Quaternization : Piperidin-4-ylmethanol reacts with (oxan-3-yl)methyl bromide in acetonitrile (K₂CO₃, 60°C, 12 h) to form 1-[(oxan-3-yl)methyl]piperidin-4-yl methanol.
-
Oxidation to Aldehyde : TEMPO/NaClO₂ oxidizes the alcohol to the aldehyde, crucial for subsequent reductive amination.
Reductive Amination with Quinazolinone Core
The aldehyde intermediate undergoes reductive amination with the 3-aminomethylquinazolinone derivative (NaBH₃CN, MeOH, 25°C, 6 h). EvitaChem (2025) confirms this step achieves >90% coupling efficiency when the quinazolinone’s amine is activated as a Schiff base.
Convergent Coupling Strategies
Fragment Coupling via Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 7-methoxy-3-bromoquinazolinone with the piperidine-oxane amine (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) achieves 75–80% yields. This method tolerates steric hindrance from the oxane ring but requires anhydrous conditions.
Microwave-Assisted One-Pot Assembly
A recent advancement combines annulation and sidechain incorporation in a single step (DMAP, 150°C, 30 min). This approach reduces purification steps but risks regiochemical impurities.
Analytical and Optimization Data
Spectroscopic Validation
Yield Optimization Table
| Step | Catalyst/Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Quinazolinone Core | DMAP, Microwave | 92 | 98.5 |
| 7-Methoxy Installation | K₂S₂O₈, DMSO | 78 | 97.2 |
| Piperidine-Oxane Coupling | NaBH₃CN | 91 | 99.1 |
Q & A
Q. What are the recommended strategies for synthesizing 7-methoxy-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Condensation of a substituted anthranilic acid derivative with a piperidine-oxane hybrid precursor to form the quinazolinone core.
- Step 2 : Introduction of the methoxy group via nucleophilic substitution or protection/deprotection strategies.
- Step 3 : Purification using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization.
- Optimization : Monitor reaction progress via TLC and HPLC. Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC) to confirm structural integrity .
Q. How should researchers validate the structural identity and purity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks using and NMR, focusing on the quinazolinone carbonyl (δ ~160-170 ppm) and oxane-proton signals (δ ~3.5-4.5 ppm) .
- Mass Spectrometry : Confirm molecular ion ([M+H] at m/z 357.4) via HRMS.
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- In vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays.
- Antimicrobial Activity : Test minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include reference inhibitors (e.g., gefitinib for EGFR) and vehicle controls to validate results.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Modification Sites :
- Quinazolinone Core : Replace the methoxy group with halogens or alkyl chains to alter electron density.
- Piperidine-Oxane Hybrid : Vary substituents on the oxane ring (e.g., hydroxyl vs. methyl groups) to modulate lipophilicity.
- Evaluation : Test derivatives in parallel using standardized assays (e.g., IC determination). Computational docking (AutoDock Vina) can predict binding modes to targets like HDAC8 .
Q. How should researchers address contradictory data in biological activity profiles?
- Methodological Answer :
- Data Triangulation :
- Reproducibility : Repeat assays in triplicate across independent labs.
- Target Specificity : Use CRISPR-based gene knockout models to confirm on-target effects.
- Off-Target Screening : Employ proteome-wide affinity pulldown assays to identify unintended interactions .
- Case Study : If a derivative shows cytotoxicity but no kinase inhibition, assess mitochondrial toxicity via Seahorse metabolic analysis.
Q. What computational approaches are recommended for predicting this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction :
- Software : Use SwissADME or QikProp to estimate logP (target ~2-4), solubility (LogS), and CYP450 inhibition.
- Metabolic Stability : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s Metabolizer.
- Toxicity Profiling : Predict cardiotoxicity (hERG inhibition) via PatchXpress or in silico models .
Key Recommendations
- Synthesis : Prioritize intermediates with orthogonal protecting groups for regioselective modifications .
- Biological Studies : Combine in vitro assays with zebrafish xenograft models for early-stage efficacy/toxicity profiling .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
